1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021055-01-5
VCID: VC7179319
InChI: InChI=1S/C26H26N4O4S/c1-17-24-22(26(31)27-15-18-7-6-10-21(13-18)34-2)14-23(19-8-4-3-5-9-19)28-25(24)30(29-17)20-11-12-35(32,33)16-20/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,27,31)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.58

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.: 1021055-01-5

Cat. No.: VC7179319

Molecular Formula: C26H26N4O4S

Molecular Weight: 490.58

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1021055-01-5

Specification

CAS No. 1021055-01-5
Molecular Formula C26H26N4O4S
Molecular Weight 490.58
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C26H26N4O4S/c1-17-24-22(26(31)27-15-18-7-6-10-21(13-18)34-2)14-23(19-8-4-3-5-9-19)28-25(24)30(29-17)20-11-12-35(32,33)16-20/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,27,31)
Standard InChI Key YKCWJVSXRURCSA-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide, delineates its core structure:

  • Pyrazolo[3,4-b]pyridine backbone: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 4b .

  • N1 substituent: A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and potential hydrogen-bonding capacity.

  • C4 carboxamide: Linked to a 3-methoxybenzyl group, providing aromaticity and electron-donating effects.

  • C6 phenyl group: Contributes hydrophobic character, likely influencing membrane permeability .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1021055-01-5
Molecular FormulaC₂₆H₂₆N₄O₄S
Molecular Weight490.58 g/mol
SMILES NotationCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5

Synthetic Methodology

General Synthesis Strategy

The synthesis involves multi-step organic transformations, typically proceeding through:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or nitriles to establish the pyrazole core .

  • Pyridine Annulation: Cyclization via Vilsmeier-Haack or Gould-Jacobs reactions to construct the pyridine ring fused to the pyrazole .

  • Sulfone Introduction: Oxidation of a tetrahydrothiophene intermediate using hydrogen peroxide or ozone to install the 1,1-dioxide group.

  • Carboxamide Coupling: Reaction of the pyrazolo[3,4-b]pyridine-4-carboxylic acid with 3-methoxybenzylamine using coupling agents like DCC or HATU.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct annulation during pyridine ring formation to avoid positional isomers .

  • Sulfone Stability: Managing oxidative conditions to prevent over-oxidation or degradation of the tetrahydrothiophene moiety.

  • Purification Complexity: High molecular weight and polarity necessitate advanced chromatographic techniques (e.g., HPLC with C18 columns).

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR: Key signals include:

    • δ 3.85 ppm (singlet, OCH₃ from 3-methoxybenzyl).

    • δ 2.40–3.20 ppm (multiplet, tetrahydrothiophene protons).

    • δ 7.20–8.10 ppm (aromatic protons from phenyl and benzyl groups) .

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch, carboxamide) and 1320/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 491.58, consistent with the molecular formula.

Biological Activity and Mechanisms

Hypothesized Targets

  • Kinase Inhibition: The planar pyrazolo-pyridine system may intercalate into ATP-binding pockets, akin to PI3K or CDK inhibitors .

  • Cyclooxygenase (COX) Modulation: The sulfone group could mimic prostaglandin H₂ synthase substrates, suggesting anti-inflammatory potential.

  • GPCR Interactions: The 3-methoxybenzyl group may engage serotonin or adrenergic receptors .

Table 2: Predicted Pharmacological Properties

PropertyPredictionRationale
LogP~3.5Hydrophobic phenyl and benzyl groups
Solubility (aq.)Low (μg/mL range)High molecular weight and aromaticity
BioavailabilityModerate (25–40%)Balanced LogP and moderate PSA (~100 Ų)

Applications in Drug Discovery

Oncology

Pyrazolo[3,4-b]pyridines demonstrate antiproliferative effects by inhibiting kinases involved in cell cycle regulation. The phenyl group at C6 may enhance binding to hydrophobic kinase pockets .

Neurology

The 3-methoxybenzyl moiety resembles structures in serotonin reuptake inhibitors, suggesting potential antidepressant or anxiolytic applications.

Inflammation

Sulfone-containing compounds often exhibit COX-2 selectivity, positioning this derivative as a candidate for arthritis or pain management.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the C3 methyl group or varying the benzyl substituent to optimize potency .

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in rodent models.

  • Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries to identify primary targets .

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